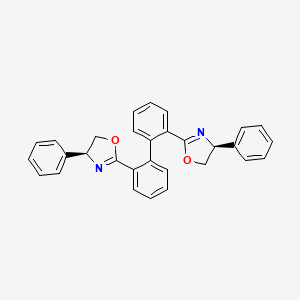
(1,1-Dioxo-1lambda6-thian-4-yl)boronic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(1,1-Dioxo-1lambda6-thian-4-yl)boronic acid is a boronic acid derivative characterized by the presence of a thian-4-yl group with a dioxo substitution
Vorbereitungsmethoden
The synthesis of (1,1-Dioxo-1lambda6-thian-4-yl)boronic acid typically involves the reaction of thian-4-yl derivatives with boronic acid reagents. The reaction conditions often include the use of solvents such as tetrahydrofuran (THF) and catalysts like palladium complexes to facilitate the formation of the boronic acid group. Industrial production methods may involve more scalable processes, including continuous flow synthesis and the use of automated reactors to ensure consistent product quality and yield .
Analyse Chemischer Reaktionen
(1,1-Dioxo-1lambda6-thian-4-yl)boronic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert the dioxo group to a hydroxyl group.
Substitution: The boronic acid group can participate in Suzuki-Miyaura cross-coupling reactions, forming carbon-carbon bonds with aryl or vinyl halides. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and palladium catalysts for cross-coupling reactions. .
Wissenschaftliche Forschungsanwendungen
(1,1-Dioxo-1lambda6-thian-4-yl)boronic acid has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules through cross-coupling reactions.
Biology: This compound can be used in the development of boron-containing drugs, which have potential therapeutic applications due to their ability to interact with biological molecules.
Medicine: Research is ongoing into its use in boron neutron capture therapy (BNCT), a type of cancer treatment that targets tumor cells with high precision.
Industry: It is utilized in the production of advanced materials, including polymers and catalysts, due to its unique chemical properties
Wirkmechanismus
The mechanism of action of (1,1-Dioxo-1lambda6-thian-4-yl)boronic acid involves its ability to form reversible covalent bonds with diols and other nucleophiles. This property is particularly useful in biological systems, where it can inhibit enzymes by binding to their active sites. The molecular targets and pathways involved include interactions with serine proteases and other enzymes that contain active site serine residues .
Vergleich Mit ähnlichen Verbindungen
(1,1-Dioxo-1lambda6-thian-4-yl)boronic acid can be compared with other boronic acid derivatives such as:
Phenylboronic acid: Commonly used in organic synthesis and as a sensor for saccharides.
Methylboronic acid: Used in the synthesis of pharmaceuticals and agrochemicals.
(1,1-Dioxo-1lambda6-thian-4-yl)acetic acid: Similar in structure but with an acetic acid group instead of a boronic acid group. The uniqueness of this compound lies in its dioxo-thian-4-yl group, which imparts distinct chemical properties and reactivity compared to other boronic acids
Eigenschaften
IUPAC Name |
(1,1-dioxothian-4-yl)boronic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11BO4S/c7-6(8)5-1-3-11(9,10)4-2-5/h5,7-8H,1-4H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YJMDTBOQGVLYHK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1CCS(=O)(=O)CC1)(O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11BO4S |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.02 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-Amino-7,7-dimethyl-7,8-dihydro-5H-pyrano[4,3-b]pyridin-5-one](/img/structure/B8245544.png)





![2-Chloro-7,7-dimethyl-7,8-dihydro-5H-pyrano[4,3-B]pyridine](/img/structure/B8245583.png)
![2-Chloro-7,7-dimethyl-7,8-dihydro-5H-pyrano[4,3-b]pyridin-5-one](/img/structure/B8245591.png)

![tert-butyl N-[(1R)-2-oxocyclobutyl]carbamate](/img/structure/B8245596.png)
![tert-butyl N-[(1S)-2-oxocyclobutyl]carbamate](/img/structure/B8245604.png)

